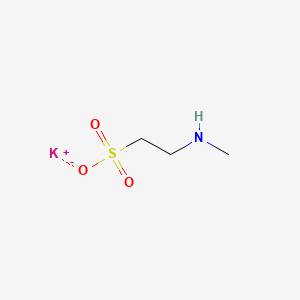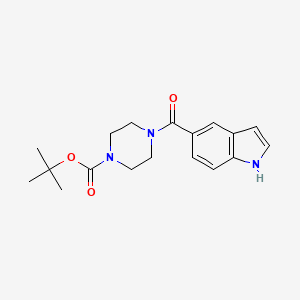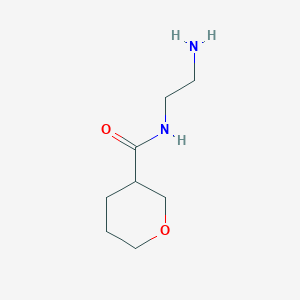![molecular formula C14H26N2 B8751579 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, 2-methyl-N1-tricyclo[33113,7]dec-2-yl- is a compound that contains two amino groups attached to neighboring carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- typically involves the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with various reagents. One common method includes dissolving trans-2-(adamantan-1-yl)-3-methylaziridine in methylene chloride, followed by the addition of triethylamine and di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, benzil, and various acids and bases. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, such as imidazolidine-2-thione and dihydropyrazine derivatives .
Aplicaciones Científicas De Investigación
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- has several scientific research applications:
Chemistry: It is used as a precursor to heterocyclic systems and as a chiral resolving agent.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Vicinal diamines, including 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, possess properties that make them potential candidates for developing antiarrhythmic, anticonvulsant, and antitumor drugs.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metals, which can then participate in various catalytic reactions. These reactions often involve the activation of substrates and the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diphenylethane-1,2-diamine
- Cyclohexane-1,2-diamine
- N1-Isopropyl-2-methyl-1,2-propanediamine
Uniqueness
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- is unique due to the presence of the adamantyl fragment, which increases its lipophilicity and conformational rigidity. This makes it more stable and effective in forming chelate complexes with metals compared to other vicinal diamines .
Propiedades
Fórmula molecular |
C14H26N2 |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1-N-(2-adamantyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C14H26N2/c1-14(2,15)8-16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13,16H,3-8,15H2,1-2H3 |
Clave InChI |
RLBLHMIZKKOWLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1C2CC3CC(C2)CC1C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine](/img/structure/B8751504.png)

![N-[1-(2-bromophenyl)ethylidene]hydroxylamine](/img/structure/B8751518.png)



![(S)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8751549.png)
![Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8751551.png)





